7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide typically involves the nitration of benzo[C][1,2,5]oxadiazole. One common method is the reaction of 4-chloro-7-nitrobenzo[C][1,2,5]oxadiazole with nucleophiles such as mercaptoderivatives. This process involves nucleophilic aromatic substitution (SNAr) reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions followed by purification processes to obtain high-purity this compound. The specific conditions and reagents used can vary depending on the desired yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Thiol groups and other nucleophiles are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different electronic and physical properties .
Wissenschaftliche Forschungsanwendungen
7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic and fluorescent reagent in various chemical analyses.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Medicine: Investigated for its potential anticancer, antileukemic, and immunosuppressive activities.
Industry: Utilized in the development of sensors and other electronic devices.
Wirkmechanismus
The mechanism of action of 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescent probe by binding to metal ions such as copper (II), leading to a significant increase in fluorescence intensity. This property is utilized in intracellular imaging and other applications .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazoles: Known for their antimicrobial and anticancer activities.
1,3,4-Oxadiazoles: Used in the development of pharmaceuticals and energetic materials.
1,2,3-Oxadiazoles: Studied for their potential in various chemical applications.
Uniqueness: 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide is unique due to its specific electronic properties and its ability to act as a highly sensitive fluorescent probe. Its applications in biological imaging and sensor development set it apart from other oxadiazole derivatives .
Eigenschaften
CAS-Nummer |
3524-07-0 |
---|---|
Molekularformel |
C6H3N3O4 |
Molekulargewicht |
181.11 g/mol |
IUPAC-Name |
4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6H3N3O4/c10-8(11)5-3-1-2-4-6(5)9(12)13-7-4/h1-3H |
InChI-Schlüssel |
VSSMHRXDWQQPOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NO[N+](=C2C(=C1)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.